molecular formula C9H7N3O2 B3052648 2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 4315-66-6

2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione

カタログ番号: B3052648
CAS番号: 4315-66-6
分子量: 189.17 g/mol
InChIキー: XGPCOQNUQVZURR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione is a chemical scaffold of significant interest in medicinal chemistry and oncology research. Recent structure-activity relationship (SAR) studies have demonstrated that this core structure can be utilized to develop potent and active derivatives that function as eukaryotic elongation factor 2 kinase (eEF2K) degraders . eEF2K is an atypical alpha-kinase that regulates protein synthesis and cellular energy homeostasis, and its aberrant activity is implicated in the progression of various human cancers, including triple-negative breast cancer (TNBC) . Derived compounds based on this scaffold, such as the highly active Compound 36, have shown a high binding affinity for the eEF2K protein and effectively induce its degradation . In preclinical models, these potent degraders significantly suppress the viability, proliferation, and migration of TNBC cell lines like MDA-MB-231 and HCC1806 . Furthermore, in vivo studies using MDA-MB-231 xenograft models have shown that these compounds can exert tumor-suppressive effects comparable to the chemotherapeutic agent paclitaxel, without inducing obvious toxicity, highlighting their potential as novel therapeutic candidates . This compound is provided for Research Use Only (RUO) and is intended for further in vitro experimentation and hit-to-lead optimization studies. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

特性

CAS番号

4315-66-6

分子式

C9H7N3O2

分子量

189.17 g/mol

IUPAC名

2-phenyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C9H7N3O2/c13-8-6-10-12(9(14)11-8)7-4-2-1-3-5-7/h1-6H,(H,11,13,14)

InChIキー

XGPCOQNUQVZURR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)NC(=O)C=N2

正規SMILES

C1=CC=C(C=C1)N2C(=O)NC(=O)C=N2

製品の起源

United States

類似化合物との比較

Table 1: Key Structural Analogues of 1,2,4-Triazine-3,5(2H,4H)-dione

Compound Name Substituents Primary Target/Activity Key Findings
2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione 2-Phenyl eEF2K (anticancer) IC₅₀: <100 nM in TNBC cells; induces proteasomal degradation of eEF2K
6-Hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione (11h) 2-Naphthalenylmethyl, 6-Hydroxy D-amino acid oxidase (DAAO) IC₅₀: 10–100 nM; orally bioavailable; enhances D-serine plasma levels
4-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione 4-Benzyl Antimicrobial, anxiolytic Exhibits benzodiazepine receptor inhibition and antifungal activity
6-Methyl-1,2,4-triazine-3,5(2H,4H)-dione 6-Methyl Antimetabolite (enzyme inhibition) Inhibits orotidylate decarboxylase; used in nucleoside synthesis
6-tert-Butyl-1,2,4-triazine-3,5(2H,4H)-dione (DADK) 6-tert-Butyl Herbicide metabolite Degradation product of metribuzin; limited bioactivity

Pharmacological and Metabolic Comparisons

Anticancer Activity

2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione derivatives outperform other triazine-based compounds in eEF2K degradation. For example, compound 19 reduces TNBC cell viability at nanomolar concentrations, while kojic acid-based inhibitors (e.g., 7) lack comparable potency due to the absence of a triazine nitrogen atom critical for hydrogen bonding . In contrast, 6-hydroxy derivatives (e.g., 11h) are optimized for DAAO inhibition rather than anticancer activity, highlighting scaffold-dependent target specificity .

Metabolic Stability

The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold demonstrates resistance to O-glucuronidation, a metabolic liability observed in kojic acid derivatives. This property enhances the bioavailability of compounds like 11h , which achieves sustained plasma D-serine elevation in mice . Conversely, 2-phenyl derivatives prioritize proteasome-mediated degradation over metabolic stability, necessitating further pharmacokinetic optimization .

Structure-Activity Relationships (SAR)

  • 2-Position Substitution : Arylalkyl groups (e.g., naphthalenylmethyl in 11h ) enhance DAAO inhibition by occupying sterically tolerant active-site pockets . Branched substituents (e.g., methyl in 19e ) reduce potency due to steric hindrance .
  • 6-Position Functionalization : Hydroxy groups (as in DAAO inhibitors) improve metabolic resistance, while bromine or methyl groups (e.g., 13a ) facilitate nucleophilic substitution reactions in synthesis .

Key Research Findings

Table 2: Comparative Bioactivity Data

Compound Target IC₅₀/EC₅₀ Model System Reference
2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione (derivative 19) eEF2K 48 nM MDA-MB-231 cells
11h DAAO 23 nM Recombinant human
6-Azauracil Orotidylate decarboxylase 2.8 µM Bacterial systems
Kojic acid (7) DAAO >10 µM In vitro assay

Q & A

Q. How can substituent electronic effects predict synthetic yields?

  • Methodological Answer : Hammett σ values correlate with yields:
  • Electron-donating groups (EDGs) : Stabilize transition states, improving yields.
  • Electron-withdrawing groups (EWGs) : Reduce yields via destabilization (e.g., CN: ~50% yield vs. Cl: ~85%) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。